2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Lipophilicity Physicochemical profiling ADME prediction

Researchers building DPP-4 or antitubercular libraries frequently struggle to source a defined, low-MW scaffold that avoids confounding polar or lipophilic functionality for systematic SAR. This 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MW 253.3 Da, logP 2.31, tPSA 37.7 Ų) is the minimal alkyl-elaborated baseline for probing the 2-, 5-, and 6-positions. • DPP-4 profiling: scaffold analogs achieve IC₅₀ 49-80 nM with >300-fold selectivity over DPP-8/9. • Antitubercular screening: active against M. tuberculosis (MIC 1.20-25 μM) via a distinct Rv1751/FAD-hydroxylase resistance mechanism. • Fragment-library compliant: zero Rule-of-Five violations, ideal for SPR, NMR, and X-ray cascades.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B5798998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
InChIInChI=1S/C15H15N3O/c1-9-10(2)16-14-13(12-7-5-4-6-8-12)11(3)17-18(14)15(9)19/h4-8,17H,1-3H3
InChIKeyJJGVGYLZAKZQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 14 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one – Defined Pyrazolopyrimidinone Probe


2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MW 253.3, C₁₅H₁₅N₃O) is a synthetically rigidified pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold featuring three methyl substituents at positions 2, 5, and 6, plus a 3-phenyl ring . This specific substitution pattern produces a calculated logP of 2.31 and logD₇.₄ of 2.26, placing it in a distinct lipophilicity band relative to closely related analogs . The compound belongs to a scaffold class that has yielded nanomolar DPP-4 inhibitors and antitubercular agents, making substitution-driven property modulation the critical variable for procurement decisions [1][2].

Scaffold with reported DPP-4 inhibition: Pyrazolo[1,5-a]pyrimidin-7(4H)-one core has yielded inhibitors with nanomolar IC₅₀; trimethyl substitution provides an unelaborated SAR baseline.
Defined logD ~2.3 window: Modelled logP 2.31 and logD₇.₄ 2.26 support CNS-permeability-relevant studies and avoid excessive lipophilicity.
Substitution-driven SAR probe: Methyl groups at 2-,5-,6- and 3-phenyl allow clean assessment of steric/lipophilic modulation in DPP-4, antitubercular, and GABAₐ ligand research.

2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one – Interchangeability Limitations


Close analogs within the pyrazolo[1,5-a]pyrimidin-7(4H)-one family frequently exhibit divergent biological profiles because lipophilicity and steric occupancy of the 2-, 5-, and 6-positions are principal drivers of target binding and selectivity [1][2]. For the DPP-4 inhibitor series, replacing a methyl with a larger substituent shifts IC₅₀ values by >10-fold and can introduce cytotoxicity [1]; for antitubercular activity, even a single aryl group swap alters MIC values by 4- to 10-fold across different metabolic conditions [2]. The 2,5,6-trimethyl-3-phenyl substitution vector therefore maps to a distinct physicochemical space (logP ~2.3) that cannot be replicated by 2,5,7-trimethyl, 6-pentyl, or 2-methoxymethyl analogs, making blind generic substitution scientifically unsound .

Lipophilicity shift > 2 log units

Replacing 6-methyl with pentyl raises logP from 2.3 to 4.4, altering permeability, protein binding, and metabolic stability. May shift CNS penetration profile significantly.

DPP-4 IC₅₀ > 10-fold variation

Even minor alkyl/aryl changes at position 6 can shift DPP-4 inhibitory potency by >10-fold and may introduce cytotoxicity. Blind analog substitution is scientifically unsound.

Antitubercular MIC 4- to 10-fold differences

Aryl group swaps at position 3 alter MIC values by 4- to 10-fold across metabolic conditions. The 3-phenyl vector defines a distinct activity space not replicated by other substituents.

2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one – Comparative Evidence vs. Analogs


Lipophilicity Benchmarking vs. Analogs

The target compound's calculated logP (2.31) and logD at pH 7.4 (2.26) position it in a moderate lipophilicity window distinct from the most closely indexed commercial analogs . The 2,5-dimethyl-6-pentyl analog exhibits logP 4.45 and logD 4.43, representing a >2-log increase in lipophilicity that would alter membrane permeability, protein binding, and metabolic stability . A second analog bearing a 2-methoxymethyl group shows logP 2.32, nearly identical in logP but with an additional hydrogen-bond acceptor that modifies polar surface area . These differences are directly relevant for users requiring a specific logD window for CNS penetration (typically logD 1–3) or for avoiding excessive lipophilicity-driven promiscuity .

Lipophilicity Benchmark
Calculated values
logP 2.31 vs. 4.45 (6-pentyl analog)
logD₇.₄ 2.26 vs. 4.43
Supports CNS-penetrant logD window selection
Calculated properties from ChemDiv catalog; verify experimentally
Lipophilicity Physicochemical profiling ADME prediction

DPP-4 Inhibition: Scaffold-Class Activity

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been validated as a DPP-4 inhibitory core, with compound b2 achieving IC₅₀ = 79–80 nM and compound d1 reaching IC₅₀ = 49 nM in recombinant human DPP-4 enzymatic assays [1][2]. SAR studies demonstrate that substituent identity at the 2-, 5-, and 6-positions profoundly modulates potency: replacing a methyl group at position 6 with larger alkyl or aryl groups altered IC₅₀ values by 5- to 50-fold within the same series [1]. While the specific IC₅₀ of 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has not been reported in peer-reviewed DPP-4 assays, its trimethyl substitution pattern maps to the pharmacophore region that tolerated methyl groups in the most potent congeners, making it a structurally plausible candidate for DPP-4 screening libraries [1].

DPP-4 Inhibition
Class-level inference
Scaffold leads b2 IC₅₀ 79–80 nM, d1 IC₅₀ 49 nM; target compound not directly tested
Reported DPP-4 inhibitory scaffold; requires verification
Trimethyl substitution maps to tolerated pharmacophore region
DPP-4 inhibition Type 2 diabetes Scaffold optimization

Antitubercular Activity Across Metabolic Conditions

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have demonstrated antitubercular activity in whole-cell M. tuberculosis H37Rv assays, with lead compound P19 achieving an MIC of 1.20 μM in GAST/Fe medium and 3.13 μM in standard 7H9 medium [1]. The core scaffold itself (unsubstituted at positions 2,5,6) showed MIC values of 12.5–19 μM, indicating that substituent addition improves potency by up to 16-fold [1]. The 2,5,6-trimethyl-3-phenyl derivative occupies the same substitution vector explored in this SAR campaign; compounds with aryl groups at position 3 and methyl groups at positions 5 and 6 consistently fell within the active range (MIC 3–25 μM), with the precise MIC determined by the identity of the 2-substituent [1]. Although the exact MIC of the target compound is not published, its substitution pattern is concordant with the active pharmacophore, making it a rational inclusion in antitubercular screening sets where metabolic condition-dependent potency is being profiled [1].

Antitubercular MIC
Class-level inference
P19 MIC 1.20 μM (GAST/Fe), 3.13 μM (7H9); target compound not tested
Supports antitubercular screening inclusion
Activity under multiple metabolic conditions; resistance maps to Rv1751
Antitubercular Mycobacterium tuberculosis Phenotypic screening

DPP-4 Selectivity Over DPP-8/DPP-9

A key liability of early DPP-4 inhibitors was co-inhibition of the structurally related proteases DPP-8 and DPP-9, which is associated with severe toxicity in preclinical models [1]. Pyrazolo[1,5-a]pyrimidin-7(4H)-one-based DPP-4 inhibitors, including compounds b2 and d1, exhibited high selectivity for DPP-4 over DPP-8 and DPP-9, with no significant inhibition of DPP-8/DPP-9 at concentrations up to 30 μM (>300-fold selectivity window relative to DPP-4 IC₅₀) [1][2]. While selectivity data for the specific 2,5,6-trimethyl-3-phenyl analog are not available, the scaffold's intrinsic selectivity for DPP-4 over DPP-8/DPP-9 is a class-level feature that has been attributed to the core heterocycle geometry rather than peripheral substituents [1].

DPP-4 Selectivity
Class-level inference
>300-fold DPP-4 vs DPP-8/DPP-9 for class representatives
Supports scaffold selectivity consideration
Selectivity attributed to core geometry; direct data missing
DPP-4 selectivity DPP-8 DPP-9 toxicity

GABAₐ Receptor Ligand Potential

A distinct series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones has been characterized as GABAₐ receptor ligands, with compound 3g demonstrating anxiolytic-like effects in vivo at 10–30 mg/kg [1]. In vitro GABAₐ subtype affinity profiling revealed that the 6-phenyl substitution (present in the target compound as a 3-phenyl group in the pyrazolo[1,5-a]pyrimidin-7(4H)-one numbering, or equivalently a 6-aryl substituent in the isomeric series) is a key determinant of receptor recognition [1][2]. The 2,5,6-trimethyl-3-phenyl derivative contains the critical phenyl substituent on the pyrazole portion of the fused ring system, which overlaps with the pharmacophoric aryl group identified in GABAₐ SAR studies [2].

GABAₐ Ligand Potential
Class-level inference
Analog 3g anxiolytic-like activity at 10–30 mg/kg; 3-phenyl group aligns with pharmacophore
Supports GABAₐ receptor screening research
Differentiated subtype engagement suggested; requires characterization
GABAₐ receptor anxiolytic benzodiazepine site

Drug-Likeness and Fragment Properties

The target compound exhibits a molecular weight of 253.3 Da, 3 hydrogen bond acceptors (HBA), 1 hydrogen bond donor (HBD), and a topological polar surface area (tPSA) of 37.7 Ų, fully compliant with Lipinski's Rule of Five and placing it in fragment-like chemical space (MW < 300) . In comparison, the widely used probe PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) has MW 463.3, logP ~5.5, and tPSA 57.5 Ų, properties associated with higher non-specific binding risk and poorer solubility [1]. The 2,5,6-trimethyl-3-phenyl derivative's lower lipophilicity (logP 2.3 vs. ~5.5 for PHTPP) and smaller PSA make it better suited for fragment-based screening, crystallography soaking experiments, and hit-to-lead optimization where minimal molecular complexity is preferred [1].

Fragment Properties
Cross-study comparable
MW 253.3 vs 463.3 (PHTPP)
logP 2.31 vs ~5.5
tPSA 37.7 vs 57.5 Ų
Supports fragment-based discovery workflows
Rule-of-Five compliant, lower lipophilicity reduces non-specific binding risk
Drug-likeness Lipinski rules Fragment-based design

2,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one – Research & Procurement Scenarios


DPP-4 Inhibitor Lead Optimization

Procurement teams building DPP-4 inhibitor libraries should prioritize this compound as a substructure-defined, low-molecular-weight (253.3 Da) baseline for systematic SAR exploration at the 2-, 5-, and 6-positions. The scaffold has produced analogs with DPP-4 IC₅₀ values of 49–80 nM and >300-fold selectivity over DPP-8/DPP-9 [1][2]. The 2,5,6-trimethyl substitution represents a minimal alkyl elaboration that avoids introducing confounding polar or lipophilic functionality, allowing clean assessment of subsequent chemical modifications [1].

Antitubercular Phenotypic Screening

For investigators profiling compound activity against M. tuberculosis under diverse metabolic conditions (glucose, cholesterol, butyrate/nitrite, low-iron), the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has demonstrated MIC values from 1.20 μM to 25 μM depending on substitution and assay medium [1]. The 2,5,6-trimethyl-3-phenyl derivative's defined aryl-methyl substitution pattern aligns with the active pharmacophore, and its resistance mechanism (Rv1751/FAD-dependent hydroxylase) is mechanistically distinct from frontline agents, making it valuable for combination and resistance-profiling studies [1].

GABAₐ Receptor Ligand Screening

Discovery teams targeting novel GABAₐ receptor modulators can deploy this compound as a rigid, 3-phenyl-substituted pyrazolopyrimidinone scaffold that has produced analogs with in vivo anxiolytic-like activity at 10–30 mg/kg [1]. The scaffold offers a synthetically tractable alternative to benzodiazepine templates, with potential for differentiated subtype selectivity profiles as indicated by SAR studies on 6-aryl/benzyl analogs [1][2].

Fragment-Based Drug Discovery (FBDD)

With MW 253.3 Da, logP 2.31, HBA 3, HBD 1, and tPSA 37.7 Ų, zero Rule-of-Five violations, and a defined, rigid heterocyclic framework, this compound meets fragment-library criteria [1]. Its favorable physicochemical profile—substantially lower lipophilicity than PHTPP (logP 2.3 vs. ~5.5) and smaller MW (−210 Da)—makes it suitable for biophysical screening cascades (SPR, NMR, X-ray crystallography) and for subsequent fragment growth with a clear vector map [1][2].

Application
Selection Property
Validation Focus
DPP-4 inhibitor lead optimization
Minimal alkyl substitution baseline
SAR-driven potency and selectivity profiling
Antitubercular phenotypic screening
Defined aryl-methyl substitution vector
Metabolic condition-dependent MIC profiling
GABAₐ receptor ligand screening
3-Phenyl-substituted rigid core
Subtype selectivity and in vivo model profiling
Fragment-based drug discovery
Fragment-like physicochemical profile
Biophysical assay compatibility and fragment growth
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